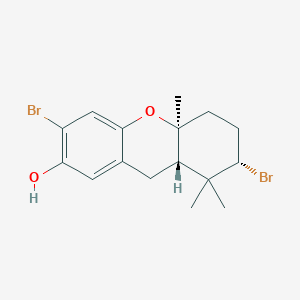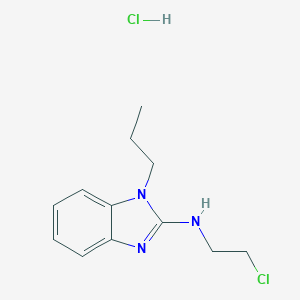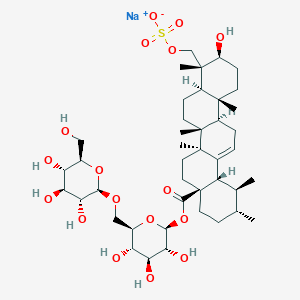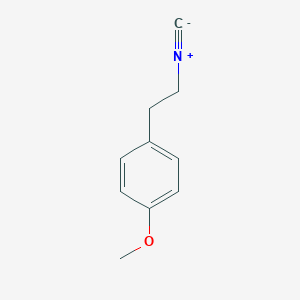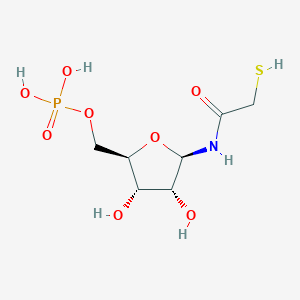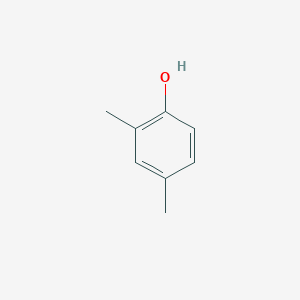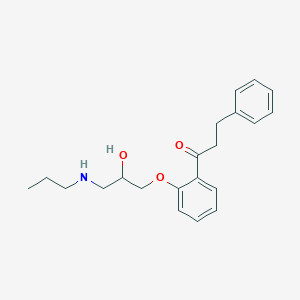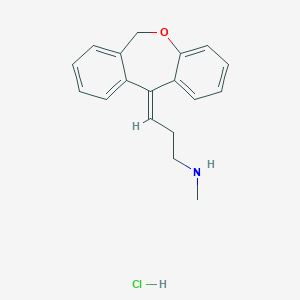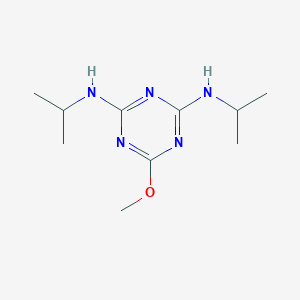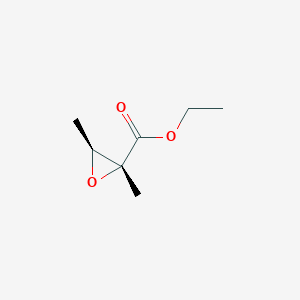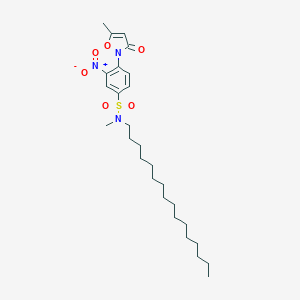![molecular formula C9H12FNO3 B051771 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) CAS No. 117773-93-0](/img/structure/B51771.png)
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI), also known as levofloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a variety of bacterial infections such as pneumonia, urinary tract infections, and skin infections. Levofloxacin is a chiral molecule, meaning it exists in two enantiomeric forms, (R)- and (S)-. The (R)-enantiomer is the active form and is responsible for the antibiotic activity.
Mecanismo De Acción
Levofloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) prevents the bacteria from replicating and ultimately leads to their death.
Efectos Bioquímicos Y Fisiológicos
Levofloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Levofloxacin has also been shown to have an effect on the QT interval, which is a measure of cardiac repolarization. In rare cases, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has been associated with QT prolongation and torsades de pointes, a potentially life-threatening arrhythmia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levofloxacin has several advantages for use in laboratory experiments. It is a well-characterized molecule with a known structure and mechanism of action. It is also commercially available and relatively inexpensive. However, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) has some limitations as well. It has a narrow spectrum of activity and is only effective against certain types of bacteria. Additionally, its use may be limited by the potential for drug interactions and the risk of adverse effects.
Direcciones Futuras
There are several areas of future research for 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI). One area of interest is the development of new formulations and delivery methods. For example, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)-loaded nanoparticles for the treatment of bacterial infections. Another area of interest is the development of new analogs with improved activity and reduced toxicity. Finally, there is ongoing research into the use of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) as an antiviral agent, particularly for the treatment of influenza virus.
Métodos De Síntesis
The synthesis of 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) involves several steps. The starting material is 2,4-dichloro-5-fluorobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (R)-3-aminohydroxypropylamine to form the (R)-enantiomer of the intermediate 1,2-benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-. This intermediate is then cyclized to form the final product, 1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI).
Aplicaciones Científicas De Investigación
Levofloxacin has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to other antibiotics. Levofloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its antiviral activity against influenza virus.
Propiedades
Número CAS |
117773-93-0 |
|---|---|
Nombre del producto |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI) |
Fórmula molecular |
C9H12FNO3 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
3-fluoro-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3/t7-/m0/s1 |
Clave InChI |
HGZKLMFEVVYGMO-ZETCQYMHSA-N |
SMILES isomérico |
CNC[C@@H](C1=C(C(=C(C=C1)O)O)F)O |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
SMILES canónico |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Sinónimos |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



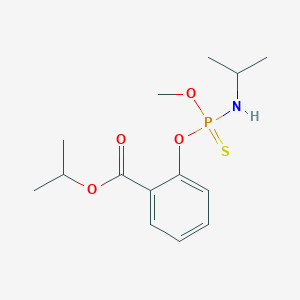
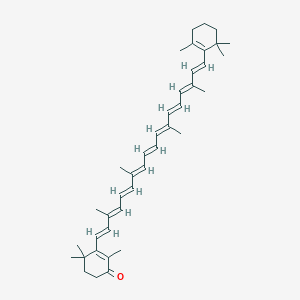
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
